N-(5-chloro-2-methyl-4-nitrophenyl)sulfonylbutanamide
Description
N-(5-chloro-2-methyl-4-nitrophenyl)sulfonylbutanamide is a chemical compound with a complex structure that includes a sulfonyl group, a nitro group, and a butanamide moiety
Properties
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5S/c1-3-4-11(15)13-20(18,19)10-6-8(12)9(14(16)17)5-7(10)2/h5-6H,3-4H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZRWPBNWFZMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NS(=O)(=O)C1=CC(=C(C=C1C)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)sulfonylbutanamide typically involves multiple steps. One common route starts with the nitration of 2-methyl-4-chlorophenol to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group. The final step involves the formation of the butanamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methyl-4-nitrophenyl)sulfonylbutanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-(5-chloro-2-methyl-4-nitrophenyl)sulfonylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)sulfonylbutanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methyl-5-nitropyridine: Shares similar structural features but lacks the sulfonyl and butanamide groups
N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide: Similar in structure but contains a furan ring instead of a butanamide moiety.
Uniqueness
N-(5-chloro-2-methyl-4-nitrophenyl)sulfonylbutanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and butanamide groups allows for a broader range of interactions and applications compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
